

# The Historical Development of Cromolyn: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Cromolyn |
| Cat. No.:      | B099618  |

[Get Quote](#)

## Abstract

This technical guide provides an in-depth exploration of the historical development of **cromolyn** sodium as a therapeutic agent. From its serendipitous discovery rooted in traditional medicine to its elucidation as a mast cell stabilizer, this document traces the key milestones in **cromolyn**'s journey. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the seminal preclinical and clinical studies that established its role in the management of allergic diseases. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows, providing a comprehensive resource for understanding the scientific foundation of **cromolyn** therapy.

## Introduction: From Khellin to Cromolyn

The story of **cromolyn** sodium begins not in a modern laboratory, but with the ancient medicinal plant Ammi visnaga, a herb used for centuries in the Eastern Mediterranean for its muscle-relaxant properties. The active constituent, khellin, was known to have bronchodilatory effects, but its clinical utility was hampered by side effects such as nausea.

In the 1960s, Dr. Roger Altounyan, a physician and asthma sufferer himself, embarked on a systematic investigation of khellin derivatives at Fisons Pharmaceuticals in the UK.<sup>[1]</sup> In a remarkable example of self-experimentation, Dr. Altounyan would induce asthma attacks in himself by inhaling allergens and then test the protective effects of various compounds.<sup>[2]</sup> Through this process, he discovered that a derivative, disodium cromoglycate (**cromolyn**

sodium), was highly effective in preventing his asthma attacks without the adverse effects of khellin.[2] This pioneering work, born from a unique blend of personal experience and rigorous scientific inquiry, led to the introduction of **cromolyn** sodium as a novel prophylactic treatment for asthma in the United Kingdom in 1969.[3][4]

## Mechanism of Action: Mast Cell Stabilization

Early research into **cromolyn**'s mechanism of action identified it as a "mast cell stabilizer."<sup>[4][5]</sup> It was found to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells following exposure to an allergen.<sup>[4]</sup> This preventative action distinguished it from existing bronchodilators and antihistamines, which act on the downstream effects of mediator release.<sup>[4]</sup>

The primary mechanism is the inhibition of mast cell degranulation.<sup>[5]</sup> It is believed that **cromolyn** achieves this by preventing the influx of calcium ions into the mast cell, a critical step in the signaling cascade that leads to the release of inflammatory granules.<sup>[6]</sup> More recent research has identified a more specific molecular target: G-protein-coupled receptor 35 (GPR35).<sup>[3][4]</sup> **Cromolyn** acts as a potent agonist for GPR35, and the activation of this receptor is thought to initiate a signaling pathway that ultimately suppresses mast cell degranulation.<sup>[3][4]</sup>

## Signaling Pathway of Cromolyn in Mast Cell Stabilization

[Click to download full resolution via product page](#)**Cromolyn's proposed mechanism of action.**

## Preclinical Evaluation: Key In Vitro and In Vivo Studies

The mast cell stabilizing properties of **cromolyn** were established through a series of preclinical experiments. Two key assays were instrumental in demonstrating its efficacy: the in vitro mast cell degranulation assay and the in vivo passive cutaneous anaphylaxis (PCA) model in guinea pigs.

### In Vitro Mast Cell Degranulation Assay

This assay directly measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

- Mast Cell Isolation and Sensitization:
  - Human lung mast cells are isolated from bronchoalveolar lavage fluid.
  - The cells are washed and resuspended in a buffered salt solution.
  - Sensitization is achieved by incubating the mast cells with IgE antibodies.
- Compound Incubation:
  - The sensitized mast cells are pre-incubated with varying concentrations of **cromolyn** sodium or a vehicle control for a defined period (e.g., 15 minutes) at 37°C.
- Antigen Challenge:
  - Degranulation is induced by adding the corresponding antigen to the mast cell suspension.
- Quantification of Mediator Release:
  - After a short incubation period (e.g., 10-30 minutes), the reaction is stopped by centrifugation.
  - The supernatant is collected, and the amount of released histamine is quantified using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
  - The percentage of histamine release is calculated relative to a positive control (maximal degranulation induced by a lytic agent) and a negative control (spontaneous release without antigen).

## Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs

The PCA model was a crucial *in vivo* assay used in the early development of **cromolyn** to assess its anti-allergic activity.

- Sensitization:

- Guinea pigs are passively sensitized by intradermal injections of a specific antibody (e.g., anti-dinitrophenyl IgE).
- Drug Administration:
  - After a latent period to allow for antibody fixation to dermal mast cells (typically 24-72 hours), the animals are treated with **cromolyn** sodium or a vehicle control, usually administered intravenously or intraperitoneally.
- Antigen Challenge and Visualization:
  - Shortly after drug administration, the animals are challenged by intravenous injection of the specific antigen (e.g., dinitrophenyl-human serum albumin) mixed with a vital dye such as Evans blue.
  - The dye extravasates at the site of the allergic reaction due to increased vascular permeability.
- Assessment of Inhibition:
  - After a set time, the animals are euthanized, and the skin at the injection sites is examined.
  - The diameter and intensity of the blue spot are measured to quantify the allergic reaction.
  - The percentage inhibition of the PCA reaction by **cromolyn** is calculated by comparing the reaction in treated animals to that in control animals.

## Experimental Workflow: Preclinical Evaluation of Cromolyn

[Click to download full resolution via product page](#)

Workflow for preclinical assessment of **cromolyn**.

## Quantitative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies that were pivotal in establishing the therapeutic profile of **cromolyn** sodium.

### Table 1: In Vitro Efficacy of Cromolyn Sodium

| Assay                   | Cell Type             | Parameter Measured              | Result                               | Reference |
|-------------------------|-----------------------|---------------------------------|--------------------------------------|-----------|
| Mast Cell Degranulation | Human Lung Mast Cells | Histamine Release Inhibition    | Max. Inhibition: 50.1% at 10 $\mu$ M | [1]       |
| GPR35 Activation        | Recombinant Cells     | $\text{Ca}^{2+}$ Flux           | $\log\text{EC}_{50}$ : -6.7          | [5]       |
| GPR35 Activation        | Recombinant Cells     | Inositol Phosphate Accumulation | $\log\text{EC}_{50}$ : -7.2          | [5]       |

**Table 2: Clinical Efficacy of Cromolyn Sodium in Asthma**

| Study Population        | Primary Endpoint                           | Treatment Protocol                  | Result                                             | p-value | Reference |
|-------------------------|--------------------------------------------|-------------------------------------|----------------------------------------------------|---------|-----------|
| 28 Adults with Asthma   | FEV <sub>1</sub> Improvement               | 4 weeks of inhaled cromolyn         | Significant improvement                            | <0.05   | [7]       |
| 28 Adults with Asthma   | FEV <sub>1</sub> Improvement               | 8 weeks of inhaled cromolyn         | Significant improvement                            | <0.05   | [7]       |
| 8 Patients with Asthma  | Allergen-induced FEV <sub>1</sub> decrease | Pre-treatment with inhaled cromolyn | 5.4% decrease with cromolyn vs. 12.6% with placebo | <0.05   | [8][9]    |
| 93 Subjects with Asthma | FEV <sub>1</sub> Improvement               | 10 weeks of inhaled cromolyn        | Significant improvement at all time points         | <0.05   | [10]      |

## Clinical Development and Therapeutic Applications

Following the compelling preclinical data and Dr. Altounyan's initial findings, **cromolyn** sodium underwent extensive clinical development. Early clinical trials in the late 1960s and early 1970s confirmed its efficacy as a prophylactic agent in asthma.[7][10] It was shown to be effective in reducing the frequency and severity of asthma attacks, particularly in patients with allergic asthma.[7]

Over the years, the therapeutic applications of **cromolyn** have expanded beyond asthma. It has been formulated for various routes of administration to treat other allergic conditions:

- Allergic Rhinitis: A nasal spray formulation was developed for the prevention and relief of symptoms of hay fever and other nasal allergies.[11]
- Allergic Conjunctivitis: Ophthalmic solutions are used to treat allergic eye conditions.[11]
- Systemic Mastocytosis: An oral formulation was developed to manage the gastrointestinal and other systemic symptoms of this rare disorder characterized by an overabundance of mast cells.[11][12]

## Conclusion

The development of **cromolyn** sodium represents a significant milestone in the treatment of allergic diseases. Its unique prophylactic mechanism of action, targeting the initial step of the allergic cascade by stabilizing mast cells, provided a new therapeutic paradigm. The journey from a traditional herbal remedy to a well-characterized pharmaceutical agent is a testament to the power of observation, systematic scientific investigation, and the dedication of researchers like Dr. Roger Altounyan. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and mechanistic understanding that have underpinned the successful clinical application of **cromolyn** for over half a century. As our understanding of mast cell biology and its role in various diseases continues to evolve, the story of **cromolyn** remains a valuable case study for drug discovery and development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human mast cells recovered by bronchoalveolar lavage: their morphology, histamine release and the effects of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Cromolyn, a New Hope for Limited Treatment of Neutrophilic Asthma: a Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cromolyn sodium in the treatment of asthma associated with aspirin hypersensitivity and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of slow versus faster inhalation of cromolyn sodium in protecting against allergen challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A multicenter evaluation of the clinical benefits of cromolyn sodium aerosol by metered-dose inhaler in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [The Historical Development of Cromolyn: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099618#the-historical-development-of-cromolyn-as-a-therapeutic-agent>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)